2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, a sulfonyl group, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The indole and piperidine rings will contribute to the rigidity of the molecule, while the sulfonyl and trifluoromethyl groups could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .Scientific Research Applications
Anticancer Activity
This compound and its derivatives have been investigated for their potential anticancer effects. A study by Eldeeb et al. (2022) explored the cytotoxic effects of sulfonamide-derived isatins, which are structurally related, on hepatocellular carcinoma (HCC) cell lines. They discovered compounds with significant cytotoxic and apoptotic effects, indicating potential for cancer management (Eldeeb et al., 2022).
Antibacterial Activity
Research by Iqbal et al. (2017) and Khalid et al. (2016) focused on synthesizing acetamide derivatives with a piperidine nucleus, like the compound , and testing their antibacterial potential. These studies found that some derivatives displayed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017); (Khalid et al., 2016).
Enzyme Inhibition
Sulfonamides bearing a piperidine nucleus have shown promising enzyme inhibition activities. Khalid's 2012 study synthesized various derivatives and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding significant inhibition potential (Khalid, 2012).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of this compound have been synthesized and characterized for their potential medicinal applications. For example, Chang et al. (2002) described the synthesis of 3-aryl-N-n-propyl-piperidines, a related structure, highlighting their importance in heterocyclic chemistry (Chang et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O4S/c25-24(26,27)18-9-3-4-10-19(18)28-22(31)16-35(33,34)21-14-30(20-11-5-2-8-17(20)21)15-23(32)29-12-6-1-7-13-29/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGOWPFPWOXTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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